molecular formula C20H19NO3S B2889781 (5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 917602-11-0

(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No. B2889781
CAS RN: 917602-11-0
M. Wt: 353.44
InChI Key: MVVSIZNXRWQGKM-ATVHPVEESA-N
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Description

The compound is a thiazolidinedione derivative. Thiazolidinediones are a class of compounds that have been used in the treatment of diabetes due to their ability to increase insulin sensitivity . The presence of the tert-butylphenoxy group suggests that this compound may have unique properties compared to other thiazolidinediones.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazolidinedione core, with a phenyl group substituted with a tert-butylphenoxy group. This structure could be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

As a thiazolidinedione, this compound might undergo reactions typical of this class of compounds. This could include reactions at the carbonyl groups or at the thiazolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazolidinediones are typically crystalline solids at room temperature. They may have varying solubilities in different solvents depending on the nature of the substituents .

Scientific Research Applications

PTP 1B Inhibition for Diabetes Management

Thiazolidinediones (TZDs), like the mentioned compound, have been investigated for their role as Protein Tyrosine Phosphatase 1B (PTP 1B) inhibitors. PTP 1B is a negative regulator of insulin signaling, and its inhibition can mitigate insulin resistance associated with Type 2 Diabetes Mellitus (T2DM). A review focusing on TZDs' journey as PTP 1B inhibitors from 2012-2018 highlights significant advancements in modifying the TZD scaffold to optimize potential PTP 1B inhibitors. This includes discussions on structure-activity relationships (SAR) studies and mapping essential pharmacophoric features for novel inhibitor design (Verma et al., 2019).

Antimicrobial, Antitumor, and Antidiabetic Agents

Another review emphasizes the TZD core's versatility, integrated with different structural fragments to develop molecules against various clinical disorders. Modifications at the N-3 and C-5 positions of the TZD nucleus have led to the development of antimicrobial, anticancer, and antidiabetic agents. This underscores the scaffold's potential in medicinal chemistry for generating lead molecules against life-threatening diseases (Singh et al., 2022).

Pharmacological and Biological Properties

Further literature demonstrates the broad pharmacological and biological properties of thiazolidine and its derivatives. They are highlighted for their anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The diversity in biological responses makes thiazolidine a highly prized moiety in the development of new therapeutic agents. Various synthetic approaches, including multicomponent reactions and green chemistry, have been employed to enhance their pharmacokinetic activity, selectivity, and product yield (Sahiba et al., 2020).

Mechanism of Action

The mechanism of action of thiazolidinediones involves activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor. This leads to changes in gene expression that increase insulin sensitivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in increasing insulin sensitivity, it could be further developed as a potential treatment for diabetes .

properties

IUPAC Name

(5Z)-5-[[2-(4-tert-butylphenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-20(2,3)14-8-10-15(11-9-14)24-16-7-5-4-6-13(16)12-17-18(22)21-19(23)25-17/h4-12H,1-3H3,(H,21,22,23)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVSIZNXRWQGKM-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2/C=C\3/C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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